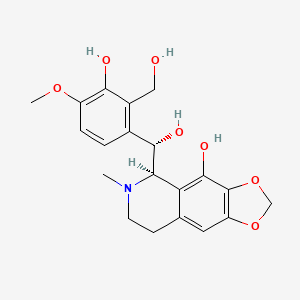

Narcotolinogendiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Narcotolinogendiol is a compound that has drawn attention due to its potential therapeutic properties. Although it is not widely studied, we can explore its characteristics and implications.

Synthesis Analysis

The synthesis of Narcotolinogendiol involves several steps, including precursor selection, chemical reactions, and purification. Unfortunately, detailed synthetic pathways are scarce in the literature. Researchers must investigate further to elucidate the most efficient and reliable synthesis methods.

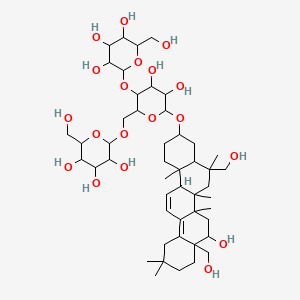

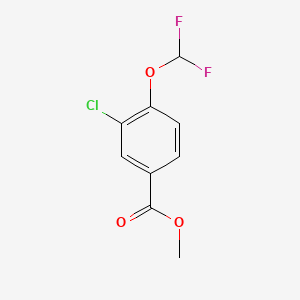

Molecular Structure Analysis

The molecular structure of Narcotolinogendiol plays a crucial role in its biological activity. It is essential to determine its stereochemistry, functional groups, and overall conformation. High-resolution techniques such as NMR spectroscopy and X-ray crystallography can provide valuable insights.

Chemical Reactions Analysis

Understanding the reactivity of Narcotolinogendiol is vital for predicting its behavior in various environments. Investigating its reactions with other compounds, solvents, and catalysts will shed light on its versatility and potential applications.

Physical And Chemical Properties Analysis

Analyzing the physical and chemical properties of Narcotolinogendiol provides essential data for formulation and administration. Parameters such as solubility, melting point, stability, and pH dependence are critical for drug development.

科学的研究の応用

Pharmacogenetics in Addiction Treatment : Pharmacogenetic tests in narcology can predict the effectiveness and tolerability of addiction pharmacotherapy. Genetic engineering methods could emerge as new approaches in addiction treatment (Krupitsky, Akhmetova, & Asadullin, 2019).

Genetic Basis of Narcolepsy : Canine narcolepsy is caused by a mutation in the hypocretin (orexin) receptor 2 gene. This discovery has led to new therapeutic approaches for narcoleptic patients (Lin et al., 1999).

Pharmacogenomics in Clinical Practice : The NIH Pharmacogenetics Research Network aims to correlate drug response with genetic variation. This research spans various medical disorders and focuses on proteins that interact with drugs, paving the way for personalized medicine (Giacomini et al., 2007).

Advances in Narcolepsy Treatment : Recent advancements in narcolepsy treatment include wake-promoting agents, selective histamine H3 receptor inverse agonists, and the development of nonpeptide orexin receptor agonists. Immune-based therapies might also play a role in the future (Barateau & Dauvilliers, 2019).

Orexin System in Sleep Disorders : The orexin system, involving orexin receptors and neuropeptide agonists, is a key area for developing treatments for narcolepsy and insomnia. FDA-approved orexin receptor antagonists have been effective for insomnia treatment (Roecker, Cox, & Coleman, 2016).

Pharmacogenetics in Psychiatry : Pharmacogenetic research in psychiatry has found correlations between genetic variants and drug responses, particularly in dopaminergic and serotonergic receptors. This knowledge aids in designing safer and more efficient psychiatric drugs (Staddon, Arranz, Mancama, Mata, & Kerwin, 2002).

Pharmacogenomics for Individualized Medicine : The goal of pharmacogenomics is to individualize therapy based on the variability of the human genome's influence on drug response. Translational research in this area ranges from genotype-phenotype relationship discovery to clinical trials (Crews et al., 2012).

Safety And Hazards

Safety assessments are paramount. Researchers must investigate potential toxicities, side effects, and drug interactions associated with Narcotolinogendiol . Animal studies and clinical trials are essential to evaluate its safety profile thoroughly.

将来の方向性

To advance our understanding of Narcotolinogendiol , future research should focus on the following:

- Biological Activity : Investigate its potential therapeutic applications, such as anti-inflammatory, analgesic, or anticancer effects.

- Pharmacokinetics : Study its absorption, distribution, metabolism, and excretion in vivo.

- Structure-Activity Relationships : Explore modifications to enhance its efficacy or reduce adverse effects.

- Formulation : Develop suitable delivery systems (e.g., nanoparticles, liposomes) for optimal bioavailability.

特性

IUPAC Name |

(5R)-5-[(S)-hydroxy-[3-hydroxy-2-(hydroxymethyl)-4-methoxyphenyl]methyl]-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO7/c1-21-6-5-10-7-14-20(28-9-27-14)19(25)15(10)16(21)18(24)11-3-4-13(26-2)17(23)12(11)8-22/h3-4,7,16,18,22-25H,5-6,8-9H2,1-2H3/t16-,18+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJFLKQCTMVJZLG-AEFFLSMTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C(=C2C1C(C4=C(C(=C(C=C4)OC)O)CO)O)O)OCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC3=C(C(=C2[C@@H]1[C@H](C4=C(C(=C(C=C4)OC)O)CO)O)O)OCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Narcotolinogendiol | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B565840.png)

![(7R,8S,9S,10R)-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol 7,8,9,10-Tetraacetat](/img/no-structure.png)

![(7R,8S,9R,10S)-9-Bromo-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,10-triol](/img/structure/B565850.png)